molecular formula C16H22FNO4S B2884674 tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate CAS No. 1353973-85-9

tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Cat. No. B2884674
M. Wt: 343.41
InChI Key: DVBNRUHJUGTXEZ-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C16H22FNO4S. It has a molecular weight of 343.41 . This compound is a part of the pyrrolidines family, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The fluorophenyl group is attached to the pyrrolidine ring via a sulfonyl bridge .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 343.41 .

Scientific Research Applications

  • Metabolic Pathways and Oxidation :

    • (Prakash et al., 2008) investigated the in vitro metabolism of a related compound, focusing on the oxidation of the tert-butyl moiety and the identification of metabolic pathways.
  • Coupling Reactions in Organic Synthesis :

    • (Wustrow & Wise, 1991) described the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with arylboronic acids, a process relevant to organic synthesis.
  • Catalysis and Reaction Kinetics :

    • (Elavarasan et al., 2011) explored the use of tert-butyl alcohol in the tert-butylation of phenol, providing insights into the catalytic activity and reaction kinetics in chemical engineering.
  • Chemical Bond Activation :

    • (Crosby et al., 2009) studied the activation of sp2 and sp3 C-H bonds in a compound related to tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate, revealing mechanisms of bond activation in inorganic chemistry.
  • Synthesis and Characterization of Polymers :

    • (Yang et al., 1999) conducted research on the synthesis and characterization of aromatic polyamides, which involve the use of compounds with tert-butyl groups, contributing to materials science.
  • Novel Synthesis Approaches in Organic Chemistry :

    • (Zhu et al., 2010) developed a new synthon for the synthesis of monofluorinated alkenes, highlighting innovative approaches in organic synthesis.

properties

IUPAC Name

tert-butyl 2-[(4-fluorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBNRUHJUGTXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

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